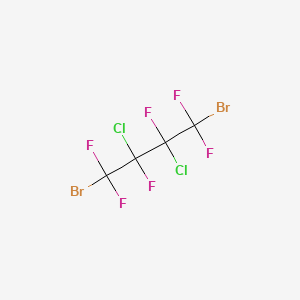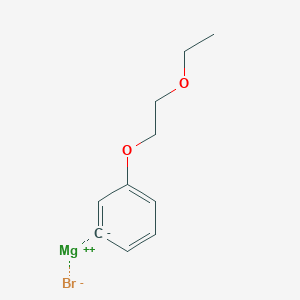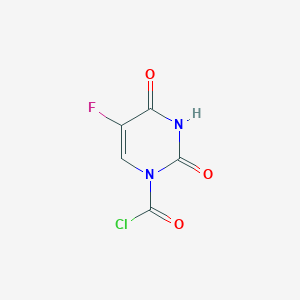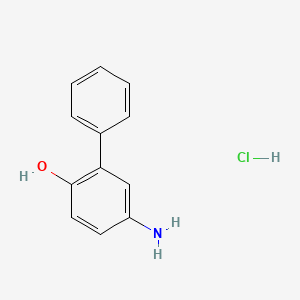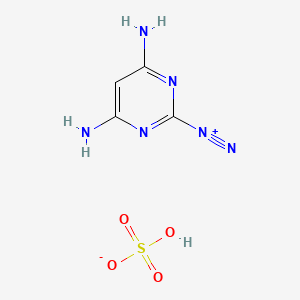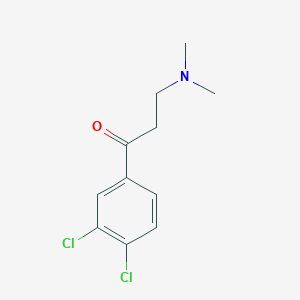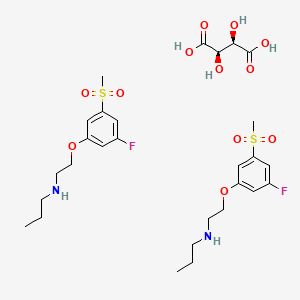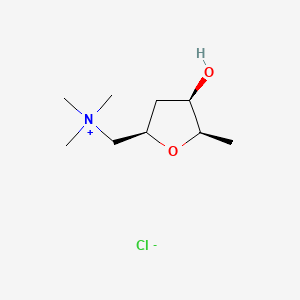
(-)-3-Epimuscarine Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-3-Epimuscarine Chloride is a chemical compound that belongs to the class of muscarinic receptor agonists. It is a stereoisomer of muscarine, which is a naturally occurring alkaloid found in certain mushrooms. This compound is of significant interest in pharmacological research due to its potential effects on the parasympathetic nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-3-Epimuscarine Chloride typically involves the stereoselective reduction of a precursor compound. One common method is the reduction of muscarine using a chiral catalyst to obtain the desired stereoisomer. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
(-)-3-Epimuscarine Chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of hydroxylated derivatives.
科学的研究の応用
(-)-3-Epimuscarine Chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral building block.
Biology: Studied for its effects on muscarinic receptors in various biological systems.
Medicine: Potential therapeutic applications in treating conditions related to the parasympathetic nervous system.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
作用機序
(-)-3-Epimuscarine Chloride exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors found in various tissues. Upon binding, it activates these receptors, leading to a cascade of intracellular events that result in physiological responses such as smooth muscle contraction, glandular secretion, and modulation of heart rate.
類似化合物との比較
Similar Compounds
Muscarine: The parent compound, which is also a muscarinic receptor agonist.
Pilocarpine: Another muscarinic agonist used in the treatment of glaucoma.
Oxotremorine: A synthetic muscarinic agonist used in research.
Uniqueness
(-)-3-Epimuscarine Chloride is unique due to its specific stereochemistry, which can result in different pharmacological effects compared to its stereoisomers and other muscarinic agonists. This makes it a valuable tool in studying the structure-activity relationships of muscarinic receptors.
特性
分子式 |
C9H20ClNO2 |
|---|---|
分子量 |
209.71 g/mol |
IUPAC名 |
[(2R,4R,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C9H20NO2.ClH/c1-7-9(11)5-8(12-7)6-10(2,3)4;/h7-9,11H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9-;/m1./s1 |
InChIキー |
WUFRNEJYZWHXLC-AQLQUXDBSA-M |
異性体SMILES |
C[C@@H]1[C@@H](C[C@@H](O1)C[N+](C)(C)C)O.[Cl-] |
正規SMILES |
CC1C(CC(O1)C[N+](C)(C)C)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








